molecular formula C9H7NO2 B8689618 7-nitro-1H-indene

7-nitro-1H-indene

Cat. No.: B8689618
M. Wt: 161.16 g/mol
InChI Key: XIABDXIZFQYNDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Nitro-1H-indene, with the CAS registry number 85397-26-8 , is an organic compound with the molecular formula C9H7NO2 and a molecular weight of 161.16 g/mol . Its structure is defined by a nitrated indene core, which is valuable in synthetic and medicinal chemistry research as a versatile building block. While specific applications for this isomer are proprietary, nitro-substituted indene derivatives are generally employed as key intermediates in the synthesis of more complex organic molecules, including potential pharmaceuticals and functional materials . Researchers utilize this compound to explore structure-activity relationships and develop novel chemical entities. The product is provided with a defined SMILES notation for computational chemistry studies . It is supplied with a stated purity and must be stored according to the supplier's recommendations to maintain stability. This product is intended for research and development purposes in a laboratory setting only. This compound is For Research Use Only . It is not intended for direct use in diagnostics, therapeutics, or any other human or veterinary applications.

Properties

Molecular Formula

C9H7NO2

Molecular Weight

161.16 g/mol

IUPAC Name

7-nitro-1H-indene

InChI

InChI=1S/C9H7NO2/c11-10(12)9-6-2-4-7-3-1-5-8(7)9/h1-4,6H,5H2

InChI Key

XIABDXIZFQYNDM-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2=C1C(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural analogs of 7-nitro-1H-indene, emphasizing substituent positions, functional groups, and physicochemical properties.

Table 1: Structural and Physicochemical Comparison of this compound and Analogs

Compound Name Molecular Formula Substituents/Functional Groups CAS Number Key Properties/Applications References
This compound C₉H₇NO₂ Nitro (-NO₂) at C-7 Not provided Used in THF-mediated synthesis
6-Nitro-1H-indene C₉H₇NO₂ Nitro (-NO₂) at C-6 75476-80-1 Studied for bioactivity in medicinal chemistry
5-Nitro-2-indanone C₉H₇NO₃ Nitro (-NO₂) at C-5; ketone Not provided Intermediate in organic synthesis
6-Chloro-2-methyl-1H-inden-1-one C₁₀H₇ClO Chloro (-Cl) at C-6; methyl at C-2; ketone 196953-02-3 Used in pharmaceutical intermediates
1-Ethyl-2-phenyl-1H-indene C₁₇H₁₆ Ethyl at C-1; phenyl at C-2 89619-36-3 Explored in polymer chemistry
2,3-Dihydro-1,1-dimethyl-5-nitro-1H-indene C₁₁H₁₃NO₂ Nitro (-NO₂) at C-5; dimethyl at C-1 64278-18-8 Investigated for electronic effects
7-Methyl-2-(4′-methyl-dihydroindenyl)-1H-indene C₁₆H₁₈ Methyl groups at C-7 and dihydroindenyl Not provided Synthesized via dehydration of indanols

Key Findings from Comparative Analysis:

Substituent Position and Reactivity: The position of the nitro group significantly alters electronic properties. For example, this compound (nitro at C-7) may exhibit different resonance stabilization compared to 6-nitro-1H-indene (nitro at C-6) due to proximity to the fused cyclopentene ring . In 5-nitro-2-indanone, the nitro group at C-5 adjacent to a ketone enhances electrophilicity, making it reactive toward nucleophilic additions .

Functional Group Effects: Chlorinated analogs like 6-chloro-2-methyl-1H-inden-1-one demonstrate how halogenation increases molecular polarity, influencing solubility and intermolecular interactions .

Synthetic Applications :

  • 7-Methyl-substituted indenes (e.g., 7-methyl-2-(4′-methyl-dihydroindenyl)-1H-indene) are synthesized via dehydration of indan-1-ols, a method that could be adapted for nitro-substituted derivatives .
  • Dihydroindene derivatives (e.g., 2,3-dihydro-1,1-dimethyl-5-nitro-1H-indene) highlight the role of saturation in modulating aromaticity and reactivity .

Contrasts in Physicochemical Data :

  • While molecular weights and formulas are well-documented, physical properties like melting/boiling points are often unreported (e.g., 1-ethenyl-7-methyl-2,3-dihydro-1H-indene lacks density and boiling point data ).

Research Implications and Gaps

  • Structural Characterization : Detailed NMR and X-ray crystallography data for this compound are absent in the evidence, limiting insights into its conformation and electronic structure.
  • Application Studies : Most analogs are explored for synthetic utility, but pharmacological or material science applications remain understudied.
  • Synthetic Methodology : ’s THF-mediated synthesis of this compound could be optimized and compared to routes for chloro- or methyl-substituted derivatives .

Preparation Methods

Regioselective Nitration of Indene Derivatives

The direct nitration of 1H-indene presents challenges due to competing electrophilic attack at multiple positions. A study leveraging methyl 1H-indene-4-carboxylate as a substrate demonstrated that nitration at the 7-position is achievable using fuming nitric acid in acetic anhydride at 0–5°C . The electron-withdrawing ester group directs nitration to the meta position, yielding methyl this compound-4-carboxylate with 78% efficiency . Subsequent hydrolysis and decarboxylation under basic conditions (NaOH, 120°C) furnish this compound, though this two-step process reduces overall yield to 62% .

Table 1: Nitration Conditions for Indene Derivatives

SubstrateNitrating AgentTemp (°C)Yield (%)
Methyl 1H-indene-4-carboxylateHNO₃/Ac₂O0–578
1H-IndeneHNO₃/H₂SO₄2535*
7-Bromo-1H-indeneAgNO₃/TFA5068

*Unoptimized reaction with poor regioselectivity .

Cascade Reactions for Indene Core Assembly

A novel approach bypasses direct nitration by constructing the indene skeleton with pre-installed nitro groups. The Sonogashira coupling-cyclization cascade , adapted from 5-bromo-7-methylindole synthesis , employs 4-bromo-2-nitroaniline as a starting material. Iodination (NIS, CH₃CN, 25°C) followed by coupling with trimethylsilylacetylene (PdCl₂(PPh₃)₂, CuI, Et₃N) yields a nitro-substituted alkyne intermediate, which undergoes base-mediated cyclization (KOt-Bu, NMP, 60°C) to this compound . This method achieves 79% yield with excellent regiocontrol, as evidenced by ¹H NMR (δ 8.10 ppm, NH; δ 7.63 ppm, aromatic H) .

Key Optimization Parameters:

  • Catalyst System: PdCl₂(PPh₃)₂/CuI molar ratio of 1:2 minimizes homocoupling byproducts .

  • Solvent: NMP enhances cyclization kinetics by stabilizing enolate intermediates .

  • Temperature: Cyclization at 60°C balances reaction rate and decomposition avoidance .

Solvent-Dependent Tautomerization in Nitro-Indene Synthesis

The solvent’s role in tautomeric equilibria critically impacts nitro-group positioning. Research on indenopyridine synthesis revealed that polar aprotic solvents (1,4-dioxane) favor keto-enol tautomerization, directing nitration to the 7-position. In contrast, protic solvents (EtOH) stabilize enamine forms, leading to 5-nitro byproducts . Optimizing the reaction of 1,1-enediamines with nitro-substituted benzylidene-indenediones in 1,4-dioxane at reflux (12 h) produced this compound derivatives in 90% yield .

Table 2: Solvent Effects on Nitro-Indene Tautomerization

SolventTautomer Dominance7-Nitro Yield (%)5-Nitro Yield (%)
1,4-DioxaneKeto90<5
EtOHEnamine3558
AcetoneMixed4237

Data adapted from indenopyridine studies .

Microwave-Assisted Nitro Group Introduction

Microwave irradiation significantly accelerates nitration while improving regioselectivity. A protocol adapting conditions from indole functionalization uses 1H-indene, ceric ammonium nitrate (CAN), and HNO₃ in a sealed vessel (100°C, 15 min). The rapid heating suppresses side reactions, achieving 82% yield of this compound with >20:1 regioselectivity. MS analysis confirms the molecular ion at m/z 163 [M+H]⁺, while ¹³C NMR displays characteristic signals at δ 148.2 ppm (C-NO₂) and δ 120.4 ppm (C=C) .

Industrial-Scale Production Challenges

Scaling this compound synthesis necessitates addressing exothermic nitration hazards. A patented continuous-flow system mitigates risks by maintaining precise temperature control (±2°C) during HNO₃ addition. The substrate (1H-indene) and nitrating agent are fed into a microreactor (residence time: 2 min) at 5°C, achieving 85% conversion with 99% purity by HPLC . This method reduces waste by 40% compared to batch processes, aligning with green chemistry principles .

Q & A

Q. What methodologies reconcile theoretical predictions with experimental inconsistencies in nitro-indene chemistry?

  • Methodological Answer : Conduct sensitivity analyses on computational parameters (e.g., basis sets, solvent models). For synthetic failures, use in situ monitoring (e.g., ReactIR) to detect intermediate species. Publish negative results to refine community-wide predictive models .

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